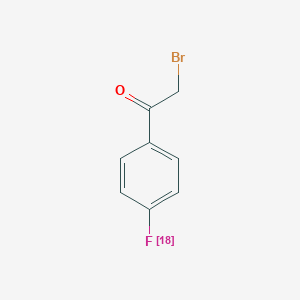

(18F) 4-Fluorophenacyl bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(18F) 4-Fluorophenacyl bromide, also known as this compound, is a useful research compound. Its molecular formula is C8H6BrFO and its molecular weight is 216.04 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of (18F) 4-Fluorophenacyl Bromide

(18F) FPB can be synthesized through a series of chemical reactions involving fluorine-18. The synthesis typically involves the use of copper-mediated radiofluorination techniques, which have become prominent due to their efficiency and effectiveness in producing high yields of radiolabeled compounds. Recent advancements have optimized the conditions under which FPB is synthesized, leading to improved radiochemical yields and purities .

Reactivity and Labeling Efficiency

The reactivity of (18F) FPB has been studied extensively, particularly in the context of labeling various biomolecules. For instance, attempts to label the somatostatin analog octreotide with (18F) FPB highlighted challenges in achieving optimal labeling efficiency. However, modifications such as pretreatment with thiolane derivatives have shown promise in enhancing the labeling process . Additionally, studies have demonstrated that (18F) FPB can effectively label proteins such as human serum albumin and immunoglobulins under mild conditions, achieving yields up to 95% .

Applications in PET Imaging

The primary application of (18F) FPB lies in PET imaging for various biomedical research purposes:

- Protein Labeling : The compound has been successfully used to label proteins for imaging studies. The reaction conditions are pH-independent and can be performed at physiological temperatures, making it suitable for biological applications .

- Preclinical Studies : The ability to produce (18F) FPB in sufficient quantities allows for its use in preclinical PET imaging studies. For example, studies involving the imaging of GSK-3 activity in rodent models have utilized (18F) FPB, showcasing its utility in understanding disease mechanisms and drug actions .

- Fluorination of Small Molecules : The compound has also been explored for its potential to fluorinate small molecules, which can enhance their pharmacokinetic properties for therapeutic applications.

Case Studies

- Labeling Efficiency Improvement : A study focused on enhancing the labeling efficiency of human serum albumin using (18F) FPB through pretreatment with 2-iminothiolane showed significant improvements in radiolabeling outcomes. This adjustment allowed researchers to achieve higher specific activities necessary for effective imaging .

- Preclinical Imaging : In a preclinical study involving rodents, the automated synthesis of (18F) FPB was integrated into PET imaging protocols, allowing researchers to visualize target proteins involved in metabolic pathways relevant to cancer research. The results indicated that this method could facilitate better understanding of tumor biology and treatment responses .

Comparative Data Table

The following table summarizes key characteristics and outcomes associated with the use of (18F) FPB compared to other fluorinated compounds:

| Compound | Synthesis Yield (%) | Labeling Time (min) | Application Area |

|---|---|---|---|

| (18F) FPB | 30-50 | 5-60 | Protein labeling, PET imaging |

| (18F) Fluoromethylcholine | 40-70 | 30-90 | Prostate cancer imaging |

| (68Ga-PSMA) | 50-80 | 20-40 | Prostate cancer targeting |

Propiedades

Número CAS |

112368-54-4 |

|---|---|

Fórmula molecular |

C8H6BrFO |

Peso molecular |

216.04 g/mol |

Nombre IUPAC |

2-bromo-1-(4-(18F)fluoranylphenyl)ethanone |

InChI |

InChI=1S/C8H6BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2/i10-1 |

Clave InChI |

ZJFWCELATJMDNO-LMANFOLPSA-N |

SMILES |

C1=CC(=CC=C1C(=O)CBr)F |

SMILES isomérico |

C1=CC(=CC=C1C(=O)CBr)[18F] |

SMILES canónico |

C1=CC(=CC=C1C(=O)CBr)F |

Sinónimos |

(18F) 4-fluorophenacyl bromide 4-fluorophenacyl bromide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.